Cas no 914453-95-5 (Atosiban Acetate)

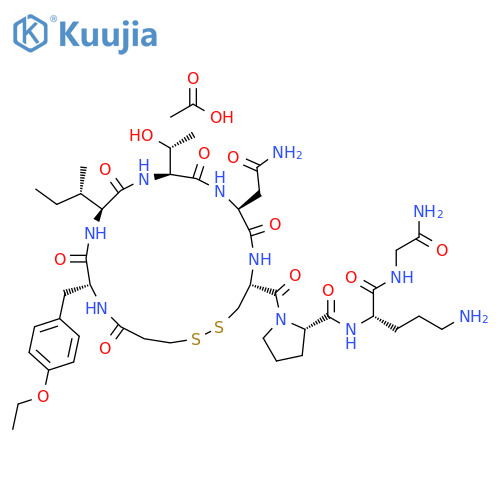

Atosiban Acetate structure

商品名:Atosiban Acetate

Atosiban Acetate 化学的及び物理的性質

名前と識別子

-

- Atosiban Acetate

- 1-{[7-(2-Amino-2-oxoethyl)-13-sec-butyl-16-(4-ethoxybenzyl)-10-(1 -hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pent aazacycloicosan-4-yl]carbonyl}prolylornithylglycinamide acetate ( 1:

- Glycinamide, O-ethyl-N-(3-mercapto-1-oxopropyl)-D-tyrosyl-L-isoleucyl-L-threonyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithyl-, cyclic (1→5)-disulfide, monoacetate (salt) (9CI)

- Tractocil

- Tractocile

- DTXSID60238569

- 914453-95-5

- ATOSIBAN ACETATE [WHO-DD]

- EX-A7437

- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE, MONOACETATE (SALT)

- G13510

- OXYTOCIN, 1-(3-MERCAPTOPROPANOIC ACID)-2-(O-ETHYL-D-TYROSINE)-4-L-THREONINE-8-L-ORNITHINE-, ACETATE

- AKOS030485985

- acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

- UNII-0P5DNO7CEF

- SCHEMBL4410202

- ATOSIBAN ACETATE [EMA EPAR]

- Q27237053

- DA-50781

- MFCD08692014

- CHEMBL5315050

- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE, ACETATE (1:1)

- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULPHIDE, ACETATE (1:1)

- 0P5DNO7CEF

- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULPHIDE, MONOACETATE (SALT)

- DTXCID60161060

- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin Acetate

- C45H71N11O14S2

-

- インチ: 1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1

- InChIKey: SVDWBHHCPXTODI-QIWYXCRTSA-N

- ほほえんだ: C(=O)(O)C.C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O

計算された属性

- せいみつぶんしりょう: 1053.46233833g/mol

- どういたいしつりょう: 1053.46233833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 12

- 水素結合受容体数: 17

- 重原子数: 72

- 回転可能化学結合数: 18

- 複雑さ: 1810

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 454Ų

じっけんとくせい

- 密度みつど: Not available

- ゆうかいてん: Not available

- ふってん: Not available

- フラッシュポイント: Not available

- じょうきあつ: Not available

Atosiban Acetate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Atosiban Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1240819-250mg |

Atosiban Acetate |

914453-95-5 | 98% | 250mg |

$155 | 2024-06-06 | |

| LKT Labs | A7657-1 mg |

Atosiban Acetate |

914453-95-5 | ≥95% | 1mg |

$417.40 | 2023-07-11 | |

| TargetMol Chemicals | T5148-5 mg |

Atosiban acetate |

914453-95-5 | 99.84% | 5mg |

¥ 580 | 2023-07-11 | |

| TargetMol Chemicals | T5148-10 mg |

Atosiban acetate |

914453-95-5 | 99.84% | 10mg |

¥ 880 | 2023-07-11 | |

| Biosynth | FA40914-250 mg |

Atosiban acetate |

914453-95-5 | 250MG |

$925.00 | 2023-01-04 | ||

| TargetMol Chemicals | T5148-100 mg |

Atosiban acetate |

914453-95-5 | 99.84% | 100MG |

¥ 2,380 | 2023-07-11 | |

| Biosynth | FA40914-50 mg |

Atosiban acetate |

914453-95-5 | 50mg |

$274.00 | 2023-01-04 | ||

| TargetMol Chemicals | T5148-50mg |

Atosiban acetate |

914453-95-5 | 99.84% | 50mg |

¥ 1490 | 2024-07-20 | |

| TRC | A791890-250mg |

Atosiban Acetate |

914453-95-5 | 250mg |

$ 1748.00 | 2023-04-19 | ||

| TargetMol Chemicals | T5148-25mg |

Atosiban acetate |

914453-95-5 | 99.84% | 25mg |

¥ 1150 | 2024-07-20 |

Atosiban Acetate 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

914453-95-5 (Atosiban Acetate) 関連製品

- 26995-91-5(Oxytocin,4-L-threonine- (8CI,9CI))

- 90779-69-4(Atosiban)

- 97048-13-0(Urofollitropin)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1189426-16-1(Sulfadiazine-13C6)

- 152840-81-8(Valine-1-13C (9CI))

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 4770-00-7(3-cyano-4-nitroindole)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

atkchemica

(CAS:914453-95-5)Atosiban Acetate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ